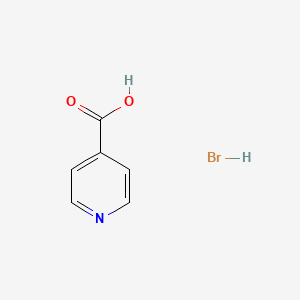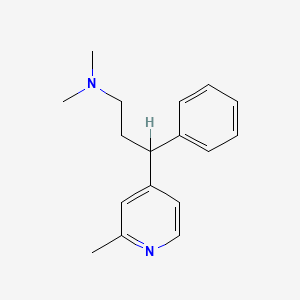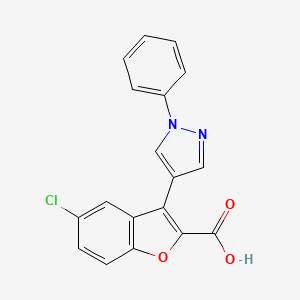
5-Chloro-3-(1-phenyl-1H-pyrazol-4-yl)-1-benzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(1-phenyl-1H-pyrazol-4-yl)-1-benzofuran-2-carboxylic acid is a complex organic compound that features a benzofuran core substituted with a pyrazole ring and a carboxylic acid group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(1-phenyl-1H-pyrazol-4-yl)-1-benzofuran-2-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the chlorination and carboxylation of the intermediate compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-(1-phenyl-1H-pyrazol-4-yl)-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-Chloro-3-(1-phenyl-1H-pyrazol-4-yl)-1-benzofuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activity.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(1-phenyl-1H-pyrazol-4-yl)-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- N’-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides
- 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid
Uniqueness
5-Chloro-3-(1-phenyl-1H-pyrazol-4-yl)-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both benzofuran and pyrazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
93065-38-4 |
|---|---|
Fórmula molecular |
C18H11ClN2O3 |
Peso molecular |
338.7 g/mol |
Nombre IUPAC |
5-chloro-3-(1-phenylpyrazol-4-yl)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C18H11ClN2O3/c19-12-6-7-15-14(8-12)16(17(24-15)18(22)23)11-9-20-21(10-11)13-4-2-1-3-5-13/h1-10H,(H,22,23) |
Clave InChI |
BLXCMJGSKLSBOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(C=N2)C3=C(OC4=C3C=C(C=C4)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Chloro-1,3-benzothiazol-7-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14342333.png)
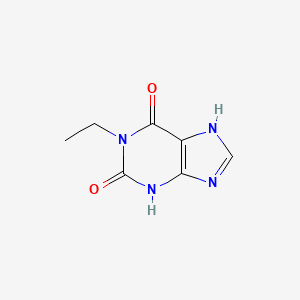

![1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14342352.png)

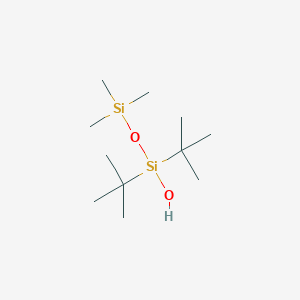


![N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide](/img/structure/B14342390.png)
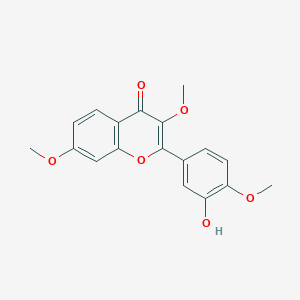
![2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate](/img/structure/B14342397.png)
